5-((1h-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide
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Overview
Description
5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide is a heterocyclic compound that features both pyrazole and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide typically involves the reaction of pyrazole derivatives with furan carboxylic acid derivatives. One common method includes the condensation of 1H-pyrazole-1-methanol with N-ethylfuran-2-carboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or dichloromethane at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-((1H-Pyrazol-1-yl)methyl)-N-methylfuran-2-carboxamide
- 5-((1H-Pyrazol-1-yl)methyl)-N-propylfuran-2-carboxamide
- 5-((1H-Pyrazol-1-yl)methyl)-N-isopropylfuran-2-carboxamide
Uniqueness
5-((1H-Pyrazol-1-yl)methyl)-N-ethylfuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
N-ethyl-5-(pyrazol-1-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-2-12-11(15)10-5-4-9(16-10)8-14-7-3-6-13-14/h3-7H,2,8H2,1H3,(H,12,15) |
InChI Key |
ZNESLNKWKPLATG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=C(O1)CN2C=CC=N2 |
Origin of Product |
United States |
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